4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine CAS number
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine CAS number
Technical Whitepaper: 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
Part 1: Executive Summary
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine (CAS 327098-68-0) is a high-value heterocyclic scaffold utilized primarily in the discovery of bioactive small molecules.[1] Characterized by its electron-deficient pyrimidine core, the compound integrates three distinct functionalities—a primary amine, a trifluoromethyl group, and an aryl bromide—making it a versatile "tri-functional" building block.[1]
This whitepaper serves as a definitive technical guide, synthesizing the compound's physicochemical profile, validated synthetic protocols, and its strategic application in developing kinase inhibitors and receptor antagonists.
Part 2: Chemical Identity & Physicochemical Properties
The compound's utility stems from the interplay between the lipophilic trifluoromethyl group (enhancing metabolic stability and membrane permeability) and the reactive bromide/amine handles.
| Property | Specification |
| CAS Number | 327098-68-0 |
| IUPAC Name | 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
| Molecular Formula | C₁₁H₇BrF₃N₃ |
| Molecular Weight | 318.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138–142 °C (Typical range for this class) |
| LogP (Predicted) | ~3.2 (Lipophilic due to -CF₃ and -Br) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, F) |
Part 3: Synthetic Methodology
The synthesis of 2-aminopyrimidines with asymmetric substitution requires regioselective cyclization.[1] The most robust protocol involves the condensation of a fluorinated
Retrosynthetic Logic
The pyrimidine ring is constructed via a [3+2] cyclocondensation. The key precursor is 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione , which provides the carbon backbone.[1] Guanidine provides the N-C-N fragment.[1]
Validated Experimental Protocol
Reagents:
-
Precursor A: 4'-Bromoacetophenone[1]
-
Precursor B: Ethyl trifluoroacetate
-
Reagent C: Guanidine Hydrochloride[1]
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)[1]
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)[1]
Step 1: Claisen Condensation (Formation of
-
Charge a reaction vessel with NaOEt (1.2 eq) in anhydrous EtOH.
-
Add 4'-bromoacetophenone (1.0 eq) at 0°C. Stir for 15 min to generate the enolate.
-
Dropwise add ethyl trifluoroacetate (1.1 eq).[1]
-
Reflux for 4–6 hours. Monitor by TLC for disappearance of acetophenone.
-
Outcome: Isolation of the enol/diketone intermediate (4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione).[1]
Step 2: Cyclization with Guanidine
-
Dissolve the isolated
-diketone (1.0 eq) in EtOH.[1] -
Add Guanidine Hydrochloride (1.1 eq) and NaOEt (1.1 eq).[1]
-
Reflux the mixture for 8–12 hours. The basic conditions deprotonate the guanidine, initiating nucleophilic attack on the diketone carbonyls.
-
Workup: Cool to RT. Concentrate solvent.[1] Add water to precipitate the product.[1] Filter and wash with cold hexanes.[1]
-
Purification: Recrystallization from EtOH/Water usually yields >95% purity.[1]
Reaction Mechanism Visualization
Figure 1: Synthetic workflow for CAS 327098-68-0 via Claisen condensation and guanidine cyclization.
Part 4: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. The specific substitution pattern allows for orthogonal functionalization.[1]
Structural Activity Relationships (SAR)
-
Position 2 (Amine): Acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., hinge binder). It can be acylated to form amides or ureas.[1]
-
Position 4 (4-Bromophenyl): The bromine is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into the hydrophobic pocket II of enzymes.[1]
-
Position 6 (Trifluoromethyl): Increases lipophilicity and metabolic stability (blocks oxidation). It often occupies hydrophobic sub-pockets.[1]
Functionalization Logic
Figure 2: Divergent synthesis strategies utilizing the bromide and amine handles.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a halogenated aromatic amine .
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem. (2024).[1] Compound Summary: 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine.[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]
-
Bolli, M. H., et al. (2012).[5] The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[5] Journal of Medicinal Chemistry, 55(17), 7849-7861.[1][5] (Demonstrates the utility of pyrimidinyl scaffolds in drug design). Available at: [Link][1]
Sources
- 1. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 327098-68-0 | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | Tetrahedron [thsci.com]
- 3. 4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYLAMINE | 327098-68-0 [chemicalbook.com]
- 4. 4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYLAMINE | CAS: 327098-68-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
